Tournefolic acid B Methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

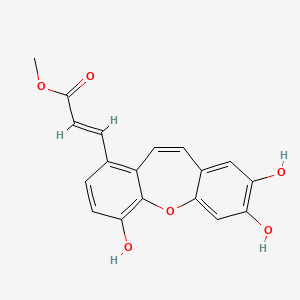

Tournefolic acid B Methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neuroprotective Properties

Tournefolic acid B methyl ester has been studied for its neuroprotective effects, particularly against glutamate-induced toxicity. Research indicates that the compound effectively mitigates cell death in rat cortical neurons exposed to glutamate, a neurotransmitter linked to neurodegenerative diseases. Specifically, it reduces reactive oxygen species accumulation and inhibits the activation of several caspases involved in apoptosis, suggesting a mechanism that involves the blockade of oxidative stress pathways .

Key Findings:

- Cell Viability: Treatment with 50 µM of this compound improved cell viability by approximately 46.8% under glutamate exposure.

- Caspase Inhibition: The compound inhibited the activation of caspases (2, 3, 6, and 9) by about 70%, demonstrating its potential as a neuroprotective agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. Its extract from Tournefortia sarmentosa is traditionally used in Taiwanese medicine for detoxification and promoting blood circulation. The methyl ester form has shown effectiveness in reducing inflammation markers, which could be beneficial in treating conditions characterized by excessive inflammation .

Applications:

- Detoxification: Used in traditional medicine as a detox agent.

- Blood Circulation: Promotes circulation and may aid in removing blood stasis.

Synthesis and Chemical Properties

The synthesis of this compound involves straightforward esterification processes commonly used in organic chemistry. It can be synthesized from its parent acid using various methods, including palladium-catalyzed reactions and other organic transformations that yield high purity products suitable for biological testing .

| Synthesis Method | Description | Yield |

|---|---|---|

| Palladium-Catalyzed | Involves intramolecular reactions with diaryl ethers | High |

| Traditional Esterification | Simple reaction with methanol under acidic conditions | Moderate |

化学反应分析

Reactions and Activity of Tournefolic Acid B Methyl Ester

TABM's effects on N-methyl-D-aspartate (NMDA)-mediated excitotoxicity have been investigated . NMDA can induce neuronal death, and TABM has been shown to attenuate this cell death .

Key findings regarding TABM's activity:

-

Attenuation of NMDA-Induced Cell Death : TABM (50 microM) significantly reduced NMDA-induced cell death .

-

Caspase Activation : NMDA increases the activity of caspases (2, 3, 6, 8, and 9), but TABM abrogates NMDA-induced activation of caspases .

-

Superoxide Anion Accumulation : TABM eliminates the NMDA-induced accumulation of superoxide anion (O2−- ) .

-

Mitochondrial Effects : NMDA can cause significant depolarization of mitochondria, while TABM elicits a mild decrease of mitochondrial membrane potential. TABM diminishes the NMDA-induced elevation of Ca2+ levels in mitochondria and endoplasmic reticulum but not cytosol .

Ester Hydrolysis

Esters can undergo hydrolysis, which can be acid-catalyzed or base-promoted3 . Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water3. Base-promoted hydrolysis, also known as saponification, involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon .

Transesterification

Transesterification is the conversion of one ester into another through the exchange of OR groups with an alkoxide or alcohol . This reaction can be catalyzed by either acids or bases .

-

Nucleophilic attack by an alkoxide

-

Leaving group removal

Mechanism in Acidic Conditions

-

Protonation of the carbonyl

-

Nucleophilic attack on the carbonyl

-

Proton transfer

-

Removal of the leaving group

-

Deprotonation

Methyl Esters from Carboxylic Acids Using Diazomethane

Diazomethane (CH2N2) can convert carboxylic acids to methyl esters . Diazomethane is protonated on carbon to give H3C-N2(+), which then reacts with the carboxylate anion in an SN2 reaction to yield the methyl ester and nitrogen gas .

Simultaneous Generation of Methyl Esters and CO in Lignin

Methoxy groups in lignin can react with carboxylic acids to generate methyl esters and carbon monoxide (CO) .

常见问题

Basic Research Questions

Q. What structural features of tournefolic acid B methyl ester contribute to its antioxidant activity?

The compound’s antioxidant activity is attributed to its dibenzo[b,f]oxepine scaffold and the presence of hydroxyl and methyl ester groups. Structural modifications, such as esterification, enhance lipophilicity, improving cellular uptake and interaction with lipid peroxidation targets like low-density lipoprotein (LDL). The methyl ester group in this compound reduces polarity, potentially increasing bioavailability compared to its acid form .

Q. What experimental models are commonly used to assess its neuroprotective effects?

In vitro models include glutamate-induced toxicity in rat cortical neurons, where the compound blocks ROS accumulation, inhibits caspase-3/8 activation, and suppresses JNK phosphorylation . Ex vivo studies often use Cu²⁺-induced LDL peroxidation assays to evaluate antioxidant efficacy, with IC₅₀ values compared to controls like probucol .

Q. How is this compound isolated from natural sources?

It is isolated from Tournefortia sarmentosa stems via solvent extraction (e.g., ethanol), followed by chromatographic purification using Sephadex LH-20 columns. Yields are typically low (0.00075% for the ethyl ester variant), necessitating advanced techniques like high-speed counter-current chromatography for scale-up .

Advanced Research Questions

Q. What synthetic strategies address the challenges in producing this compound?

Total synthesis involves multi-step routes:

- Sonogashira coupling to construct the benzofuran core using Pd(Ph₃P)₂Cl₂/CuI catalysts.

- Knoevenagel condensation to introduce the acrylic acid moiety.

- Selective demethylation with Me₃SnOH and debenzylation using BBr₃ at -78°C to preserve labile functional groups. Yields remain modest (40–45%), highlighting challenges in stereochemical control and functional group compatibility .

Q. How do discrepancies in antioxidant IC₅₀ values across studies inform structure-activity relationships (SAR)?

this compound (IC₅₀ = 0.51 μM) shows greater potency than its ethyl ester (IC₅₀ = 2.32 μM) in LDL peroxidation assays, suggesting alkyl chain length inversely correlates with activity. Contrasting results in neuroprotection models (e.g., caspase inhibition vs. ROS scavenging) may reflect cell-type-specific mechanisms or differences in experimental endpoints (e.g., mitochondrial Ca²⁺ overload vs. JNK pathway modulation) .

Q. What methodological considerations are critical when comparing its efficacy to other polyphenolic antioxidants?

- Standardization of assays : Use identical LDL oxidation protocols (e.g., Cu²⁺ concentration, incubation time) to enable cross-study comparisons.

- Pharmacokinetic profiling : Assess bioavailability via HPLC-MS in relevant biological matrices to account for metabolic instability.

- Model relevance : Prioritize in vivo diabetic nephropathy or neurodegenerative models (e.g., Aβ-induced toxicity) over isolated cell lines for translational validity .

Q. How can researchers resolve contradictions in neuroprotective mechanism claims?

Contradictions arise from divergent pathways reported, such as Akt/Nrf2/HO-1 activation in diabetic models versus caspase inhibition in cortical neurons. To reconcile these:

- Perform pathway inhibition studies (e.g., siRNA knockdown of Nrf2) to isolate primary mechanisms.

- Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent signaling networks .

Q. Methodological Resources

属性

分子式 |

C18H14O6 |

|---|---|

分子量 |

326.3 g/mol |

IUPAC 名称 |

methyl (E)-3-(2,3,10-trihydroxybenzo[b][1]benzoxepin-7-yl)prop-2-enoate |

InChI |

InChI=1S/C18H14O6/c1-23-17(22)7-4-10-3-6-13(19)18-12(10)5-2-11-8-14(20)15(21)9-16(11)24-18/h2-9,19-21H,1H3/b7-4+ |

InChI 键 |

JYFWREYLXRHORV-QPJJXVBHSA-N |

手性 SMILES |

COC(=O)/C=C/C1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

规范 SMILES |

COC(=O)C=CC1=C2C=CC3=CC(=C(C=C3OC2=C(C=C1)O)O)O |

同义词 |

tournefolic acid B ethyl ester tournefolic acid B methyl este |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。